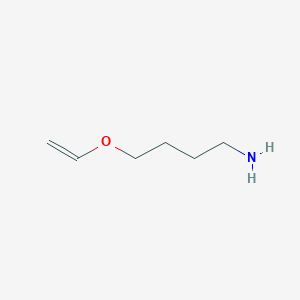![molecular formula C12H15NO2 B14253785 Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- CAS No. 169054-05-1](/img/structure/B14253785.png)
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is a chemical compound with the molecular formula C12H15NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2-methyl-3-oxopropyl group. It is a colorless solid with unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- typically involves the reaction of 4-acetyl-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of industrial-grade reagents and solvents ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-oxopropyl)phenyl]acetamide
- N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
- N-[4-(3-oxo-4-morpholinyl)phenyl]acetamide
Uniqueness
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
169054-05-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[4-(2-methyl-3-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-9(8-14)7-11-3-5-12(6-4-11)13-10(2)15/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
BZWBMGXMSXEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)NC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
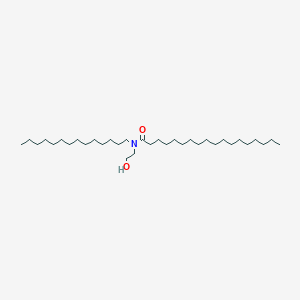
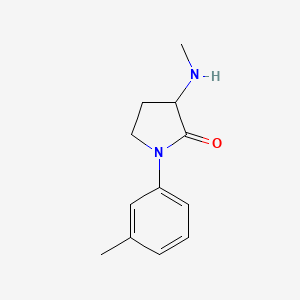
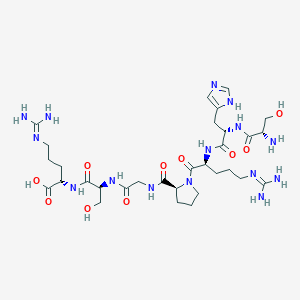
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
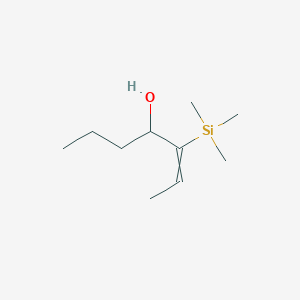
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
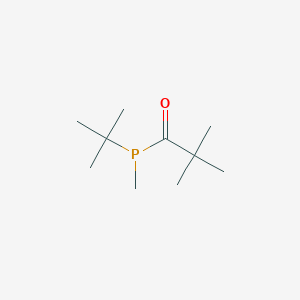
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
